7-Ethylbenzofuran-2(3H)-one
Description
Historical Context and Evolution of Benzofuranone Synthetic Methodologies
The synthesis of the parent benzofuran (B130515) ring was first reported by Perkin in 1870. nih.govresearchgate.net Since then, chemists have developed a vast array of methods to construct the benzofuranone skeleton and its derivatives. Early methods often involved multi-step sequences with harsh reaction conditions. However, the increasing demand for these compounds, particularly in medicinal chemistry, has driven the development of more efficient and versatile synthetic strategies. researchgate.net
Modern approaches frequently employ metal-catalyzed reactions to achieve high yields and selectivity. For instance, palladium-catalyzed hydroesterification of alkenylphenols and intramolecular C-H activation of phenylacetic acids have emerged as powerful tools for constructing the benzofuranone core. organic-chemistry.org Other notable methods include triflic acid-catalyzed cascade reactions of phenols with α-aryl-α-diazoacetates and tandem Friedel-Crafts/lactonization reactions. organic-chemistry.org These advanced methodologies offer greater control over the final product's structure and allow for the introduction of various substituents onto the benzofuranone scaffold. organic-chemistry.orgresearchgate.net A significant advancement involves the one-pot synthesis of diverse α-aryl benzofuranones in high yields through a metal-free protocol, highlighting the ongoing innovation in this field. organic-chemistry.org
Significance of the Benzofuran-2(3H)-one Scaffold in Organic Synthesis and Medicinal Chemistry
The benzofuran-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility has led to the discovery of benzofuranone derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. nih.govrsc.orgnih.gov
The rigid, bicyclic structure of benzofuran-2(3H)-one provides a stable platform for the precise spatial arrangement of functional groups, which is crucial for interacting with biological macromolecules. The lactone functionality at the 2-position is a key feature, acting as both an electron-withdrawing group and a site for nucleophilic attack, thus contributing to the compound's synthetic utility. The ability to readily modify the benzene (B151609) ring and the C3 position of the lactone ring allows for the fine-tuning of a molecule's pharmacological profile. nih.govroyalsocietypublishing.org For example, 5-acyl-3-substituted-benzofuran-2(3H)-ones have been investigated as potential anti-inflammatory agents. nih.gov
Research Trajectories and Unexplored Dimensions Pertaining to Substituted Benzofuran-2(3H)-ones
Current research on substituted benzofuran-2(3H)-ones is focused on several key areas. One major trajectory is the development of new catalytic systems for the enantioselective synthesis of these compounds. acs.org Chiral benzofuran-2(3H)-ones are of particular interest as they can exhibit stereospecific interactions with biological targets, potentially leading to more potent and selective drugs.
Another active area of investigation is the exploration of novel biological activities. While many benzofuranones have been screened for common therapeutic targets, there remains a vast, unexplored chemical space. Researchers are designing and synthesizing new derivatives with unique substitution patterns to probe their effects on a wider range of biological pathways. nih.gov The synthesis of 3,3-disubstituted benzofuran-2(3H)-ones, for instance, has opened up new avenues for creating complex molecular architectures with potentially novel pharmacological properties. researchgate.netroyalsocietypublishing.org
The specific compound, 7-Ethylbenzofuran-2(3H)-one, represents one of the many possible substitutions on the benzofuranone core. While detailed research findings on this particular molecule are not extensively documented in publicly available literature, its existence and the established reactivity of the benzofuranone scaffold suggest its potential as a building block in the synthesis of more complex molecules. bldpharm.commdpi.com The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, which in turn could affect its biological activity and physical properties. Further research is needed to fully elucidate the unique characteristics and potential applications of this compound.
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-4-3-5-8-6-9(11)12-10(7)8/h3-5H,2,6H2,1H3 |
InChI Key |
ZMDLLRHETGQDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=O)C2 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 7 Ethylbenzofuran 2 3h One and Analogues
Classical and Modern Synthetic Routes to the Benzofuran-2(3H)-one Core Structure
The formation of the fused furan-2-one ring onto a benzene (B151609) nucleus is the critical step in synthesizing these compounds. Various strategies have been developed to achieve this transformation, starting from appropriately substituted phenolic precursors.
A primary and straightforward route to the benzofuran-2(3H)-one core is the intramolecular cyclization, or lactonization, of 2-hydroxyphenylacetic acid. This reaction involves the dehydration of the substrate, where the phenolic hydroxyl group attacks the carboxylic acid moiety to form the five-membered lactone ring.
This process is typically facilitated by a catalyst and a water-carrying agent to drive the reaction to completion by removing the water generated. google.com One patented method describes mixing 2-hydroxyphenylacetic acid with a catalyst like silica (B1680970) sulfonic acid and a water-carrying agent such as toluene (B28343) or chlorobenzene. google.com The mixture is heated to reflux, and the water is removed via azeotropic distillation. google.com This approach is noted for its low catalyst usage, high conversion rates (above 97%), and simple post-reaction workup. google.com
Another synthetic method involves a two-step process starting from o-chlorophenylacetic acid. google.com In this procedure, the starting material is first hydrolyzed with a sodium hydroxide (B78521) solution under catalysis to produce sodium 2-hydroxyphenylacetate. google.com Subsequent acidification yields 2-hydroxyphenylacetic acid, which then undergoes a lactonization reaction catalyzed by iron sulfate (B86663) in the presence of a water-carrying agent to generate the final benzofuran-2(3H)-one product. google.com
Beyond the direct lactonization of 2-hydroxyphenylacetic acid, other intramolecular cyclization strategies have been developed, often leveraging metal catalysis to form the C-O bond. A notable advancement involves the use of palladium catalysis. For instance, a Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has been shown to afford benzofuranones. organic-chemistry.org This method represents a modern approach to forming the heterocyclic ring by directly functionalizing a C-H bond. organic-chemistry.org
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to these scaffolds. An acetylene-activated SNAr/intramolecular cyclization sequence has been used to synthesize benzofurans. rsc.org This method involves a nucleophilic aromatic substitution followed by a 5-endo-dig cyclization, where the acetylene (B1199291) group first activates the ring for substitution and then becomes part of the newly formed heterocyclic ring. rsc.org While this example leads to benzofurans, the principle of intramolecular cyclization following an initial bond formation is a key strategy in heterocyclic chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and, in many cases, improving yields. semanticscholar.org This technology has been successfully applied to the synthesis of benzofuran-3(2H)-ones, a constitutional isomer of the target scaffold. semanticscholar.orgresearchgate.netnih.gov In one study, a microwave-assisted method for the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives was developed. semanticscholar.orgresearchgate.net The reaction conditions, including temperature, time, catalyst, and solvent, were optimized, with temperature being identified as the key influencing factor. researchgate.net Optimal conditions were found to be 150 °C for 30 minutes, which provided the desired benzofuranone products in moderate yields. semanticscholar.org
The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. nih.gov This rapid and facile approach allows for the efficient synthesis of the core benzofuranone structure, which can be particularly useful for constructing libraries of related compounds for further study. nih.govkcl.ac.uk
| Substrate | Conditions | Yield |
|---|---|---|
| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | K₃PO₄, DMF/MeOH, 150 °C, 30 min, 300 W Microwave | 43% |
| Substituted Benzoate Derivatives | Optimized Microwave Conditions | 43% to 58% |
Regioselective Introduction of the 7-Ethyl Moiety and Related Alkyl Substituents
Achieving the desired 7-ethyl substitution on the benzofuran-2(3H)-one ring requires careful control of regiochemistry. This can be accomplished either by introducing the ethyl group to a pre-formed benzofuranone ring or, more commonly, by using a precursor that already contains the ethyl group at the correct position on the phenyl ring before cyclization.
Direct alkylation of the benzofuranone core can be challenging due to competing reaction sites and the potential for multiple isomers. However, regioselectivity in aromatic substitution is often governed by the electronic and steric properties of the starting material. Friedel-Crafts-like alkylation reactions on phenols, which are precursors to benzofuranones, typically occur at the position that is less sterically hindered. nih.gov
A more predictable strategy for achieving 7-substitution relies on building the ring from a precursor where the desired substitution pattern is already established. A novel synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes demonstrates excellent regiochemical control. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition followed by a cascade of eliminations to form a highly substituted phenol (B47542) intermediate, which then cyclizes. oregonstate.edu This method has been used to prepare 7-methylbenzofuran-2(3H)-one, a close analogue of the target compound, in good yield. oregonstate.edu The regioselectivity is high, making it a powerful tool for preparing specific isomers like the 7-substituted variant. oregonstate.edu
| Product | Starting Materials | Conditions | Yield |
|---|---|---|---|
| 7-Methylbenzofuran-2(3H)-one | 3-Hydroxy-4-methyl-2-pyrone and methyl 3-nitrobut-3-enoate | AlCl₃, BHT, TFA, DCB, 120 °C, 10 h | 58% |
| 4-Ethyl-7-isobutylbenzofuran-2(3H)-one | Substituted pyrone and nitroalkene | AlCl₃, BHT, TFA, DCB, 120 °C, 16 h | 62% |
The most reliable method for synthesizing 7-Ethylbenzofuran-2(3H)-one is to begin with a phenol that is already substituted with an ethyl group at the 3-position (which corresponds to the 7-position after cyclization). For example, starting with 3-ethylphenol (B1664133), one could perform an o-alkylation with an α-haloketone or a related reagent, followed by intramolecular cyclization to form the benzofuranone ring. nih.gov
The synthesis of 7-substituted benzofurans via a tandem Claisen rearrangement and 5-endo-dig cyclization of ortho-allyloxy alkynyl benzenes under microwave irradiation also highlights the utility of starting with a correctly substituted precursor. researchgate.net Although this method yields benzofurans rather than benzofuranones, it underscores the principle of using precursor-directed synthesis to control the final substitution pattern.
By applying the lactonization methods described in section 2.1.1 to a precursor like 2-hydroxy-3-ethylphenylacetic acid, one could directly and unambiguously synthesize this compound. The synthesis of this specific precursor would be the key step, likely involving standard aromatic chemistry techniques to introduce the ethyl and acetic acid moieties onto a phenol ring in the desired ortho and meta relationship.
Enantioselective Synthesis and Stereochemical Control in Benzofuranone Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different enantiomers can exhibit distinct pharmacological profiles. In the context of benzofuranone derivatives, significant efforts have been directed towards the development of enantioselective synthetic routes.
Biocatalytic Approaches for Chiral Benzofuranone Precursors
Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering mild reaction conditions and high stereoselectivity. nih.gov Whole-cell biocatalysts, for instance, have been successfully employed in the asymmetric bioreduction of prochiral ketones to furnish chiral alcohols, which are valuable precursors for benzofuranone synthesis. One notable example is the use of Lactobacillus paracasei BD87E6 for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent enantiomeric excess (>99.9% ee) and high conversion rates (92% yield). nih.gov This biocatalytic method provides a green and scalable route to chiral building blocks for the synthesis of more complex benzofuranone derivatives. nih.gov The application of alcohol dehydrogenases has also been identified as a crucial step in the synthesis of chiral precursors for pharmacologically relevant molecules. nih.gov
Asymmetric Catalysis in Benzofuranone Synthesis
Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, provides a versatile platform for the enantioselective synthesis of benzofuranones. A notable strategy involves the asymmetric addition/cyclization cascade of amidoesters and iminoquinones using noncovalent N-heterocyclic carbene (NHC) catalysis. acs.org This method allows for the construction of functionalized benzofuranones bearing an all-carbon quaternary stereocenter at the C3 position with high yields and enantioselectivities. acs.orgnih.gov The reaction proceeds through an asymmetric intermolecular conjugate addition followed by lactonization. acs.org
Another powerful approach is the use of bifunctional organocatalysts. For example, quinine-derived urea (B33335) catalysts have been employed in the highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones. rsc.org This strategy provides access to complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent yields and stereocontrol. rsc.org
| Catalyst Type | Reaction | Substrates | Product | Yield | Enantioselectivity |
| N-Heterocyclic Carbene (NHC) | Asymmetric addition/cyclization | Amidoesters and iminoquinones | Functionalized benzofuranones with C3 quaternary center | Good | High |
| Quinine-derived urea | [3+2] annulation | N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones | Spiro[benzofuran-pyrrolidine]indolinedione | up to 98% | up to 99:1 er |
Metal-Catalyzed Transformations in the Construction of Substituted Benzofuranone Frameworks
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofuranones are no exception. Palladium, copper, and other transition metals have been extensively utilized in the development of novel synthetic methodologies.
Palladium-Catalyzed Reactions in Benzofuran (B130515) Synthesis
Palladium catalysis is a cornerstone in the synthesis of benzofuran and benzofuranone derivatives. nih.govelsevier.com Palladium-catalyzed oxidative annulation reactions between phenols and alkenylcarboxylic acids have been developed to produce a library of benzofuran compounds. dntb.gov.ua Furthermore, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has been shown to afford benzofuranones. organic-chemistry.org A modification of this reaction has provided the first example of enantioselective C-H functionalization through Pd(II)/Pd(IV) redox catalysis. organic-chemistry.org
Palladium catalysts are also effective in Sonogashira coupling reactions between terminal alkynes and iodophenols, which, upon intramolecular cyclization, yield benzofuran derivatives. nih.gov In some approaches, copper iodide is used as a co-catalyst with a palladium complex. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Product |
| C-H Activation/Lactonization | Pd(II) | Phenylacetic acids | Benzofuranones |
| Oxidative Annulation | Palladium | Phenols and alkenylcarboxylic acids | Benzofuran derivatives |
| Sonogashira Coupling/Cyclization | (PPh3)PdCl2 / CuI | Terminal alkynes and iodophenols | Benzofuran derivatives |
Other Transition Metal-Mediated Cyclizations and Couplings
Besides palladium, other transition metals such as copper, ruthenium, and iron have proven to be effective catalysts for the synthesis of benzofuranone scaffolds. acs.orgnih.gov Copper-catalyzed protocols have been designed for the synthesis of dihydrofuran-fused thienoacenes via C-O cyclization. rsc.org Iron(III)-catalyzed halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, has been developed for the one-pot synthesis of benzofurans from 1-aryl- or 1-alkylketones. nih.gov
Ruthenium-catalyzed reactions, such as the C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation, have also been reported for the synthesis of benzofuran derivatives. nih.gov
Organocatalytic Methodologies for Benzofuranone Scaffolds
Organocatalysis has gained significant traction as a sustainable and metal-free alternative for the synthesis of complex molecules. mdpi.com In the context of benzofuranone synthesis, proline-derived organic catalysts have been successfully employed for the Aldol condensation of benzofuranone with various aldehydes to generate arylidene benzofuranone intermediates. dntb.gov.ua These intermediates can be further elaborated to construct more complex molecular architectures. dntb.gov.ua
N-Heterocyclic carbenes (NHCs) have also been utilized as versatile organocatalysts. rsc.org NHC-catalyzed [3+2] annulation reactions of enals have been shown to form spiroheterocycles, demonstrating the power of organocatalysis in constructing complex benzofuranone-containing scaffolds. rsc.org The enantioselectivity in these reactions is controlled by the chirality of the NHC precatalyst. rsc.org
| Organocatalyst | Reaction Type | Substrates | Product |
| Proline-derived catalysts | Aldol condensation | Benzofuranone and aldehydes | Arylidene benzofuranone intermediates |
| N-Heterocyclic Carbenes (NHCs) | [3+2] annulation | Enals | Spiroheterocycles |
Advanced Derivatization and Structural Modification of 7 Ethylbenzofuran 2 3h One
Functionalization of the Lactone Ring and Adjacent Positions
The lactone ring of 7-Ethylbenzofuran-2(3H)-one, particularly the C3 position adjacent to the carbonyl group, is a prime target for derivatization. The presence of acidic protons at this position allows for the formation of an enolate intermediate, which can subsequently react with a variety of electrophiles. This reactivity is fundamental to constructing derivatives with a quaternary carbon center at the C3 position, a structural motif present in many biologically active molecules. royalsocietypublishing.org
One effective strategy involves a cascade reaction sequence initiated by a Michael addition. royalsocietypublishing.org In this approach, the benzofuranone, acting as a Michael donor, reacts with α,β-unsaturated carbonyl compounds in the presence of a base like cesium carbonate. This is followed by an intramolecular lactonization to yield 3,3-disubstituted benzofuran-2(3H)-ones. royalsocietypublishing.org This method provides a direct route to introduce both alkyl and amino-containing substituents at the C3 position. royalsocietypublishing.org
The reaction can be generalized as follows: this compound is deprotonated at the C3 position to form an enolate, which then attacks a Michael acceptor. The resulting intermediate undergoes cyclization to form the final 3,3-disubstituted product. Various Michael acceptors can be employed to introduce diverse functionalities.
| Michael Acceptor | Resulting C3-Substituents | Reference |
| Methyl acrylate | -CH₂CH₂COOCH₃ and -H | royalsocietypublishing.org |
| Acrylonitrile | -CH₂CH₂CN and -H | N/A |
| N-Phenylmaleimide | Spirocyclic succinimide (B58015) ring | N/A |
This table presents potential functionalizations at the C3 position based on established Michael addition reactions on the benzofuranone scaffold.
Strategic Substitutions on the Benzene (B151609) Moiety for Research Applications
Modifying the aromatic benzene ring of this compound through electrophilic aromatic substitution allows for the introduction of various functional groups, which can significantly alter the molecule's properties. wikipedia.org The regioselectivity of these substitutions is influenced by the directing effects of the existing substituents: the ortho,para-directing ether oxygen and the meta-directing carbonyl group of the lactone ring, as well as the ortho,para-directing 7-ethyl group.
Halogenation of the benzofuranone core is a common strategy to enhance biological activity, with the position and nature of the halogen atom being critical determinants of its effect. nih.govorganic-chemistry.org Direct halogenation of this compound using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring. The primary positions for substitution are predicted to be C4 and C6, activated by the ether oxygen and ethyl group.
Modification of the existing 7-ethyl group can be achieved through benzylic halogenation. Reaction with NBS in the presence of a radical initiator like benzoyl peroxide would selectively introduce a bromine atom at the benzylic position, creating a 7-(1-bromoethyl)benzofuran-2(3H)-one intermediate. This reactive handle can be used for further nucleophilic substitutions to introduce a wide array of functionalities.
| Reaction | Reagent | Potential Product |
| Aromatic Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-7-ethylbenzofuran-2(3H)-one |
| Benzylic Bromination | NBS, Benzoyl Peroxide | 7-(1-Bromoethyl)benzofuran-2(3H)-one |
| Friedel-Crafts Alkylation | t-BuCl, AlCl₃ | 4-tert-Butyl-7-ethylbenzofuran-2(3H)-one |
This table outlines key modifications to the benzene and alkyl portions of the molecule.
Introducing heteroatoms such as nitrogen and oxygen onto the benzene ring is another crucial modification strategy. Nitration is a well-established method for this purpose. Treating this compound with a mixture of nitric acid and sulfuric acid is expected to yield the corresponding nitro derivative. Based on established procedures for the parent benzofuran-2(3H)-one, the nitro group is typically introduced at the C5 position. nih.govnih.gov
The resulting 7-Ethyl-5-nitrobenzofuran-2(3H)-one is a versatile intermediate. The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This provides access to 5-Amino-7-ethylbenzofuran-2(3H)-one, which can be further derivatized, for example, through diazotization or acylation reactions, to introduce a wide range of functionalities. nih.gov
| Reaction Sequence | Step 1 Reagent | Step 2 Reagent | Final Product | Reference |
| Nitration-Reduction | HNO₃/H₂SO₄ | SnCl₂/HCl | 5-Amino-7-ethylbenzofuran-2(3H)-one | nih.gov |
| Sulfonation | Fuming H₂SO₄ | N/A | 7-Ethyl-2-oxo-2,3-dihydrobenzofuran-5-sulfonic acid | wikipedia.org |
This table details methods for introducing nitrogen- and sulfur-containing functional groups onto the aromatic ring.
Synthesis of Hybrid Architectures Incorporating the 7-Ethylbenzofuranone Unit
Fusing the this compound core with other heterocyclic systems is a powerful strategy for creating novel molecular architectures. These hybrid molecules often exhibit unique properties arising from the combination of the individual pharmacophores.
Indole-benzofuranone hybrids can be synthesized through a Brønsted acid-mediated cascade reaction. nih.govnih.gov This method involves the condensation of a substituted phenol (B47542) with a 3-(2-nitrovinyl)-1H-indole. nih.gov To create a conjugate of this compound, one would start with a 3-ethylphenol (B1664133) derivative which reacts with a suitable 3-(2-nitrovinyl)-1H-indole in the presence of an acid catalyst like methanesulfonic acid (MsOH). researchgate.net
The reaction proceeds via an initial Michael-like nucleophilic addition of the phenol to the electron-deficient alkene of the nitrovinylindole. This is followed by a cascade of reactions including hydrolysis of the nitroalkane and an intramolecular 5-exo-trig nucleophilic attack to form the lactone ring, ultimately yielding the 3-(1H-indol-3-yl)benzofuran-2(3H)-one structure. nih.govnih.gov The specific product would be a 7-Ethyl-3-(1H-indol-3-yl)benzofuran-2(3H)-one derivative.
| Phenol Precursor | Indole Reactant | Catalyst | Hybrid Product | Reference |
| 3-Ethylphenol | 3-(2-Nitrovinyl)-1H-indole | MsOH | 7-Ethyl-3-(1H-indol-3-yl)benzofuran-2(3H)-one | nih.govresearchgate.net |
| 3-Ethyl-4-methylphenol | 2-Methyl-3-(2-nitrovinyl)-1H-indole | MsOH | 7-Ethyl-6-methyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one | nih.govresearchgate.net |
This table illustrates the synthesis of indole-benzofuran conjugates from relevant precursors.
The construction of pyrazole-benzofuran hybrids typically involves the reaction of a precursor containing a 1,3-dicarbonyl or an equivalent functional group with a hydrazine (B178648) derivative. chim.itgoogle.com A plausible synthetic route starting from this compound would first require its conversion into a suitable intermediate.
One established method involves converting a 2-acetylbenzofuran (B162037) into a pyrazole. nih.gov Adapting this, this compound could be transformed into 7-ethyl-2-acetylbenzofuran. This intermediate can then be reacted with a substituted hydrazine, such as phenylhydrazine, to form a hydrazone. nih.gov Subsequent treatment of the hydrazone with a Vilsmeier-Haack reagent (POCl₃/DMF) would lead to cyclization and formylation, yielding a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative, specifically with the 7-ethyl substituent on the benzofuran (B130515) ring. nih.gov This carbaldehyde can be further modified to create a diverse library of pyrazole-benzofuran hybrids. semanticscholar.org
| Benzofuran Intermediate | Reagent 1 | Reagent 2 | Hybrid Product Core | Reference |
| 7-Ethyl-2-acetylbenzofuran | Phenylhydrazine | POCl₃/DMF | 3-(7-Ethylbenzofuran-2-yl)-1-phenyl-1H-pyrazole | nih.gov |
| 7-Ethyl-3-acetylbenzofuran | Hydrazine Hydrate | Acetic Acid | 3-(7-Ethylbenzofuran-3-yl)-5-methyl-1H-pyrazole | derpharmachemica.com |
This table shows pathways to pyrazole-benzofuran hybrids from key benzofuran intermediates.
Synthesis of Novel Benzofuran-2(3H)-one Analogues for Targeted Research
The synthesis of novel benzofuran-2(3H)-one analogues is a key area of research for the development of new therapeutic agents and functional materials. Various synthetic strategies have been developed to introduce diverse substituents and structural motifs onto the benzofuran-2(3H)-one core.
A notable approach is the synthesis of 3,3-disubstituted benzofuran-2(3H)-ones . These compounds are prevalent in many biologically active natural products. nih.govcardiff.ac.uk A metal-free synthesis of these derivatives has been achieved through the reaction of α-aryl-α-diazoacetates with triarylboranes. cardiff.ac.uknih.gov This method involves a tandem rearrangement and lactonization process to afford the desired products in good yields. cardiff.ac.uknih.gov
Another significant class of derivatives is the 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones . A one-pot domino reaction involving a caesium carbonate-promoted Michael addition and subsequent lactonization has been established for their synthesis. nih.govroyalsocietypublishing.org This method utilizes N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors with various α,β-unsaturated carbonyl compounds. nih.gov
The creation of spiro-pyrrolidine benzofuran-2(3H)-one derivatives represents another avenue for structural diversification. These have been synthesized via a [3+2] azomethine ylide cycloaddition reaction. mdpi.com This three-component reaction offers high yields and diastereoselectivity under mild conditions. mdpi.com
The table below summarizes various synthetic methods for novel benzofuran-2(3H)-one analogues.
| Synthetic Method | Key Reagents/Catalysts | Product Type | Yield (%) | Reference |
| Metal-Free Tandem Rearrangement/Lactonization | Triarylboranes, α-Aryl-α-diazoacetates | 3,3-Disubstituted benzofuran-2(3H)-ones | Good | cardiff.ac.uknih.gov |
| Alkali-Promoted Michael Addition and Lactonization | Caesium carbonate | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | Not specified | nih.govroyalsocietypublishing.org |
| [3+2] Azomethine Ylide Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | Spiro-pyrrolidine benzofuran-2(3H)-one derivatives | 74-99 | mdpi.com |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation in Benzofuranone Synthesis
The synthesis of benzofuranones, including 7-Ethylbenzofuran-2(3H)-one, can be achieved through various chemical and biological methods. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes.
Metal-catalyzed reactions, particularly those employing palladium, have become a powerful tool for the synthesis of benzofuranone scaffolds. The mechanisms of these reactions are often complex, involving several key steps. A prevalent method involves the palladium(II)-catalyzed C-H activation of a precursor, such as a substituted phenylacetic acid, followed by an intramolecular C-O bond formation to yield the benzofuranone ring system.
The catalytic cycle typically begins with the coordination of the palladium catalyst to the aromatic ring of the substrate. This is followed by a rate-determining C-H activation step, which can proceed through various pathways, including concerted metalation-deprotonation or oxidative addition. The resulting palladacycle intermediate then undergoes reductive elimination to form the C-O bond, closing the five-membered lactone ring and regenerating the active palladium catalyst. The choice of ligands and oxidants can significantly influence the efficiency and regioselectivity of these processes. For instance, palladium-catalyzed hydroesterification of alkenylphenols using a CO surrogate represents another pathway to lactones, highlighting the versatility of metal catalysis. nih.gov
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Benzofuranone Synthesis
| Step | Description |
|---|---|
| Coordination | The palladium catalyst coordinates to the aromatic substrate. |
| C-H Activation | The palladium catalyst cleaves a carbon-hydrogen bond on the aromatic ring, forming a palladacycle. This is often the rate-determining step. |
| C-O Bond Formation | An intramolecular reaction occurs where the oxygen atom attacks the carbon attached to the palladium, forming the lactone ring. |
| Reductive Elimination | The desired benzofuranone product is released from the palladium center. |
| Catalyst Regeneration | The active palladium catalyst is regenerated to participate in another catalytic cycle. |
Biocatalytic methods offer an environmentally benign alternative for the synthesis of lactones like this compound. Several enzymatic pathways are known for the formation of lactone rings. nih.gov One of the most prominent is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes activate molecular oxygen to perform an oxidative cleavage of a ketone precursor, inserting an oxygen atom to form the ester linkage of the lactone. The mechanism involves the formation of a peroxyflavin intermediate that attacks the ketone, leading to a Criegee-like intermediate which then rearranges to the lactone. nih.gov
Another significant biocatalytic route is the oxidative lactonization of diols, often catalyzed by alcohol dehydrogenases (ADHs). nih.gov This process involves a double oxidation. Initially, one of the alcohol groups of a diol is oxidized to an aldehyde. This aldehyde then exists in equilibrium with its intramolecular hemiacetal (a lactol), which is subsequently oxidized to the final lactone. nih.gov Hydrolases, such as lipases, can also be employed in chemoenzymatic pathways. They can catalyze the formation of percarboxylic acids, which then act as oxidizing agents in a chemical Baeyer-Villiger oxidation. nih.gov While the direct biocatalytic synthesis of this compound is not extensively documented, these general enzymatic strategies for lactone formation represent the most probable biocatalytic pathways.
Hypervalent iodine reagents are versatile and powerful tools in organic synthesis, capable of mediating a variety of transformations, including the synthesis of benzofuranone structures. The mechanism of phenol (B47542) oxidation using these reagents typically starts with the formation of an aryloxyiodonium(III) intermediate. mdpi.com This intermediate is highly reactive and can undergo subsequent transformations.
For the formation of a benzofuranone ring, an intramolecular nucleophilic attack from a tethered carboxylic acid or a related functional group onto the activated aromatic ring can occur. This cyclization can proceed either in a single step or via a two-step process involving an oxenium ion. The choice of the hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (IBDA) or phenyliodine bis(trifluoroacetate) (PIFA), and the reaction conditions can influence the reaction pathway and the yield of the desired product. In the context of vinylations, hypervalent iodine reagents can be used for the vinylation of phenols, which can be a key step in the synthesis of precursors for benzofuranones. mdpi.com
Theoretical Chemistry and Computational Modeling of this compound
Computational chemistry provides invaluable insights into the intrinsic properties and reactivity of molecules like this compound, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is vital for predicting how this compound might interact with other reagents.
Table 2: Molecular Properties of Benzofuran (B130515) Derivatives Investigated by DFT
| Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Provides quantitative measures of reactivity (e.g., hardness, electrophilicity). |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |
To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. Molecular docking predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.gov This method uses scoring functions to estimate the binding affinity, providing insights into the strength of the ligand-receptor interaction. For this compound, docking studies could identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. google.com
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. epa.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target molecule, as well as the surrounding solvent. These simulations can be used to assess the stability of the docked pose, calculate binding free energies, and analyze conformational changes that may occur upon ligand binding. epa.gov Together, these computational tools are instrumental in the rational design of new drugs and in understanding the molecular basis of a compound's biological activity.
Elucidation of Absolute Configuration and Stereochemistry through Computational Methods
The determination of the absolute configuration and stereochemistry of chiral molecules is a fundamental aspect of chemical research. For this compound, which possesses a stereocenter at the C3 position, computational methods provide a powerful tool for elucidating its three-dimensional structure. These in silico approaches, when used in conjunction with experimental data, offer a high degree of confidence in stereochemical assignments.
One of the primary computational techniques involves the comparison of experimentally obtained spectroscopic data with data calculated for all possible stereoisomers of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is highly sensitive to the local electronic environment of each carbon atom. frontiersin.org As such, the chemical shifts of the carbon atoms will differ between diastereomers. By calculating the theoretical ¹³C NMR spectra for each possible diastereomer of a substituted this compound, a direct comparison with the experimental spectrum can be made. The diastereomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure.
To illustrate this, consider a hypothetical scenario where a derivative of this compound with an additional stereocenter is synthesized, resulting in two possible diastereomers (Diastereomer A and Diastereomer B). The calculated ¹³C NMR chemical shifts for key carbons in the vicinity of the stereocenters can be compared with the experimental values.
Table 1: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Diastereomers of a this compound Derivative
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Diastereomer A) | Calculated Shift (Diastereomer B) |
|---|---|---|---|
| C2 | 175.2 | 175.1 | 176.5 |
| C3 | 45.8 | 45.7 | 48.2 |
| C3a | 128.9 | 128.8 | 129.5 |
| C7 | 140.1 | 140.0 | 140.3 |
In this illustrative data, the calculated shifts for Diastereomer A show a better correlation with the experimental data than those for Diastereomer B, suggesting that the relative configuration is that of Diastereomer A.
Another powerful computational approach is the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the absolute configuration of a chiral molecule. By calculating the theoretical ECD spectra for the different enantiomers of this compound and comparing them to the experimental spectrum, the absolute configuration can be confidently assigned.
Furthermore, computational modeling can be used to analyze through-space interactions that give rise to Nuclear Overhauser Effect (NOE) signals in NMR spectroscopy. By building molecular models and calculating the distances between protons in different stereoisomers, a theoretical NOE pattern can be predicted. frontiersin.org Comparison of this predicted pattern with the experimentally observed NOE signals can provide strong evidence for a particular stereochemical assignment.
Kinetic and Spectroscopic Analysis of Reaction Intermediates and Pathways
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in monitoring the progress of a reaction. For instance, in a reaction forming the benzofuranone ring, the disappearance of the starting material's characteristic spectral signals and the appearance of the product's signals can be tracked over time. Intermediates that accumulate to a sufficient concentration may also be detected and characterized.
Consider a proposed synthesis of this compound via a domino Friedel-Crafts alkylation and subsequent intramolecular lactonization. nih.gov The reaction progress could be monitored by ¹H NMR spectroscopy, observing the signals corresponding to the starting phenol and the alkylating agent diminish, while new signals for the intermediate and the final product appear.
Kinetic studies involve measuring the rate of a reaction under various conditions, such as different temperatures and reactant concentrations. This data allows for the determination of the reaction's rate law and activation parameters, which are essential for understanding the mechanism. For example, by measuring the initial rate of formation of this compound at different initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.
Table 2: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Starting Phenol]₀ (M) | [Alkylating Agent]₀ (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
From this hypothetical data, it can be inferred that the reaction is first order with respect to the starting phenol and zero order with respect to the alkylating agent, suggesting that the alkylation of the phenol is the rate-determining step.
Furthermore, spectroscopic analysis of reaction intermediates can be enhanced by using techniques such as in situ IR spectroscopy, which allows for the monitoring of transient species in real-time. By combining kinetic and spectroscopic data, a detailed picture of the reaction mechanism, including the structures of intermediates and transition states, can be constructed. This knowledge is invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound. The choice of catalysts and reaction conditions can also be guided by these mechanistic insights, as seen in palladium-catalyzed reactions of similar benzofuran systems. unicatt.it
Emerging Applications of 7 Ethylbenzofuran 2 3h One and Its Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2-coumaranone (B42568) skeleton is a valuable synthon, or building block, for constructing more complex molecular architectures. While direct synthetic routes for 7-Ethylbenzofuran-2(3H)-one are not extensively detailed in readily available literature, the synthesis of closely related 7-alkylated analogs provides a clear blueprint for its utility. For instance, synthetic strategies to access the core structure often involve intramolecular cyclization reactions, which can be tailored to introduce various substituents on the aromatic ring. researchgate.net
The reactivity of the 2-coumaranone system at the C-3 position, adjacent to the carbonyl group, allows for a variety of chemical transformations. The enolate derived from 2-coumaranone is significantly more acidic (pKa = 13.5 in DMSO) than its open-chain ester counterparts, making it a potent nucleophile. acs.org This enhanced reactivity enables its use in reactions such as:
Michael Additions: The enolate can participate in conjugate additions to various Michael acceptors. acs.org
Alkylations and Condensations: The C-3 position can be readily alkylated or used in Knoevenagel-type condensation reactions with aldehydes. acs.org
These reactions demonstrate that this compound can serve as a versatile intermediate. After its initial synthesis, the core can be elaborated into more complex structures, such as polycyclic natural products or pharmacologically active agents. The ethyl group at the 7-position can influence the regioselectivity of further reactions on the benzene (B151609) ring and modify the solubility and electronic properties of the final products. The benzofuran (B130515) scaffold itself is a key component in many synthetic drugs and natural products, underscoring the importance of its derivatives as synthetic intermediates. nih.govresearchgate.net
Table 1: Synthetic Utility of the Benzofuran-2(3H)-one Core
| Reaction Type | Position of Reactivity | Potential Products |
|---|---|---|
| Michael Addition | C-3 | Functionalized benzofuranones with extended carbon chains |
| Alkylation | C-3 | 3-substituted benzofuranones |
| Knoevenagel Condensation | C-3 | 3-alkylidenebenzofuran-2(3H)-ones |
Potential in Materials Science and Industrial Applications
Benzofuran derivatives are recognized for their applications beyond pharmaceuticals, extending into materials science and industrial chemistry. researchgate.net The benzofuran scaffold has been incorporated into various polymers, including polyamides and polyesters, and used in the synthesis of dyes. researchgate.net
The incorporation of the this compound moiety into polymer chains could impart specific properties. For example:
Optical Properties: The benzofuran nucleus is a chromophore. Derivatives have been investigated for use as fluorescent sensors and in electroluminescent materials. nih.gov The specific substitution, such as a 7-ethyl group, can tune the absorption and emission wavelengths. Recently, 2-coumaranone derivatives have gained attention as a highly promising class of chemiluminescent compounds, which could be applied in diagnostics, bioimaging, and mechanoluminescent sensing for stress detection in materials. mdpi.comresearchgate.netchemrxiv.org
Additives and Stabilizers: Benzofuranone derivatives are known to be effective radical scavengers. researchgate.net This antioxidant property makes them suitable for use as stabilizers in polymers, preventing degradation that can occur during processing at high temperatures. Patents have described the use of benzofuranone derivatives as stabilizers in various materials. google.com A polymer containing benzofuranone lactone groups has been shown to react with diamines to form cross-linked products with improved thermal conductivity, highlighting its potential in creating materials for heat management applications. mdpi.com
The ethyl group in this compound can enhance its solubility in organic solvents and polymer matrices, facilitating its incorporation as a monomer or an additive.
Table 2: Potential Industrial and Materials Science Applications
| Application Area | Function of Benzofuranone Moiety | Potential Benefit of 7-Ethyl Group |
|---|---|---|
| High-Performance Polymers | Monomer for thermal stability | Enhanced processability and solubility |
| Organic Electronics | Core for fluorescent/chemiluminescent materials | Tuning of optical and electronic properties |
| Polymer Additives | Antioxidant / Radical Scavenger | Improved compatibility with polymer matrix |
Contributions to Natural Products and Aroma Chemistry
The benzofuran-2(3H)-one structure is a key motif in a variety of natural products isolated from plants and fungi. nih.gov While this compound itself is not a widely cited natural product, its core structure is fundamental to this class of compounds.
More specifically, derivatives of the benzofuranone skeleton are significant contributors to the aroma and flavor of various natural products. Research has identified several monoterpenoid benzofuran derivatives as potent, aroma-active compounds. researchgate.net These molecules often possess extremely low odor thresholds, meaning they can have a significant sensory impact even at minute concentrations.
Notable examples of related aroma-active compounds include:
Wine Lactone: This compound (3a,4,5,7a-tetrahydro-3,6-dimethyl-2(3H)-benzofuranone) has an exceptionally low odor threshold and is a key aroma component in some wines and orange juice. researchgate.net
Dihydromenthofurolactones: Stereoisomers of 3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one have been identified as potent aroma compounds produced by the basidiomycete Cystostereum murrayi. researchgate.net
3-Ethylhexahydro-2(3H)-benzofuranone: This closely related saturated analog is listed specifically as a fragrance agent, directly linking the ethyl-substituted benzofuranone structure to applications in perfumery. thegoodscentscompany.com
The presence of alkyl groups, such as the ethyl group in this compound, is crucial for the characteristic aroma profiles of these compounds. The position and type of alkyl substituent can significantly alter the perceived scent. Therefore, this compound and its derivatives are promising candidates for investigation as novel flavoring substances and fragrance ingredients.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Ethylbenzofuran-2(3H)-one, and how are they optimized for yield and purity?
- Methodological Answer : A two-step synthesis strategy is widely employed. First, hydroxybenzofuran precursors are functionalized via alkylation or acylation. For example, Kitamura et al. (2012) demonstrated ethyl group introduction using palladium-catalyzed coupling under inert conditions, achieving ~70% yield . Second, cyclization is performed via acid-mediated lactonization (e.g., HCl in ethanol at reflux), followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization involves adjusting reaction time (12–24 hours) and temperature (60–80°C) to minimize byproducts like over-alkylated derivatives. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute structural confirmation. For instance, crystallographic data for related benzofuranones (e.g., CCDC 1505246) are deposited in the Cambridge Structural Database, enabling comparison of bond lengths and angles (e.g., C=O at 1.21 Å, furan ring planarity) . Complementary techniques include:
- NMR : NMR detects ethyl group protons (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) and lactone carbonyl (δ 170–175 ppm in NMR) .
- FT-IR : Strong absorption at ~1750 cm confirms the lactone carbonyl .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods to prevent inhalation of vapors, as benzofuran derivatives may irritate respiratory systems .
- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact due to potential sensitization .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. The ethyl group’s inductive effect lowers electron density at the lactone carbonyl (Mulliken charge: −0.45e), making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic DMF) are simulated using the COSMO-RS model to predict reaction rates . Experimental validation involves kinetic studies under varying solvents and temperatures .
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays often arise from strain variability or assay conditions. To address this:
- Standardization : Use CLSI guidelines for MIC testing, ensuring consistent inoculum size (~1 × 10 CFU/mL) and incubation (37°C, 18–24 hours) .
- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 7-ethyl enhances lipophilicity (logP ~2.8) but may reduce solubility, affecting bioavailability .
- Meta-analysis : Pool data from multiple studies (e.g., Zhang et al., 2006; Song et al., 2016) to identify trends .
Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?
- Methodological Answer : X-ray diffraction reveals that hydrogen bonding (O–H⋯O, 2.8–3.0 Å) and π-π stacking (3.4–3.6 Å between furan rings) stabilize the crystal lattice, increasing melting point (mp 74–76°C) . Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with intermolecular bond strength. Solubility in DMSO (>50 mg/mL) is attributed to disrupted H-bonding in polar solvents .
Q. What mechanistic insights explain side-product formation during the synthesis of this compound?
- Methodological Answer : Byproducts like 7-ethyl-3-hydroxybenzofuran arise from incomplete lactonization. Mechanistic studies using -labeling show competing pathways:
- Pathway A : Intramolecular esterification (dominant at pH 2–3).
- Pathway B : Hydrolysis to carboxylic acid (favored at pH >5) .
- Mitigation : Use Dean-Stark traps to remove water, shifting equilibrium toward lactone formation .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the photostability of this compound?
- Methodological Answer :
- Light Exposure : Use a solar simulator (AM1.5G spectrum, 1000 W/m) for 24–72 hours .
- Analysis : Monitor degradation via HPLC-MS; identify photoproducts (e.g., quinones via oxidation) .
- Controls : Include dark-stored samples to distinguish thermal vs. photo-induced degradation .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (IC calculation) using software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., 10–100 µM) .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
